molecular formula C20H16FN3O3S2 B2605749 2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251631-95-4

2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2605749
CAS RN: 1251631-95-4
M. Wt: 429.48
InChI Key: YUHWJERPKDZORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H16FN3O3S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have investigated the synthesis and crystal structure of compounds similar to the specified chemical, highlighting their potential as building blocks for further chemical modifications. For example, Banu et al. (2014) detailed the synthesis and crystal structure analysis of derivatives, revealing insights into the molecular interactions and structural stability of these compounds (Banu, Lamani, Khazi, & Begum, 2014). Similarly, Neill, Preston, and Wightman (1998) discussed the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, showcasing a methodological approach to accessing novel derivatives for further pharmacological evaluation (Neill, Preston, & Wightman, 1998).

Organic Photovoltaics Applications

In the field of materials science, Xu et al. (2016) designed donor–acceptor alternating polymers incorporating fluorinated benzo[c][1,2,5]thiadiazole for organic photovoltaic applications. Their study highlighted the compounds' strong absorption properties and potential for improving power conversion efficiency in solar cells, underscoring the relevance of such compounds in developing renewable energy technologies (Xu, Luo, Yu, Yin, Zhu, Zhang, Wu, & Tang, 2016).

Anticancer and Antimicrobial Activities

On the medicinal front, Kamal, Srikanth, Ashraf, Khan, Shaik, Kalivendi, Suri, & Saxena (2011) synthesized and evaluated benzothiadiazinyl derivatives for their anticancer activities against various cancer cell lines. Their research provides a foundation for the development of new anticancer agents based on modifications of the thiadiazine scaffold (Kamal et al., 2011).

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-28-17-5-2-4-16(12-17)24-19-18(6-3-11-22-19)29(26,27)23(20(24)25)13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHWJERPKDZORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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